(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Description
The compound (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid is a tripeptide derivative structurally identical to reduced glutathione (GSH), a ubiquitous cellular antioxidant. Its IUPAC name reflects the stereochemistry of its glutamyl (R-configuration at C2), cysteinyl (S-configuration at C2), and glycinyl residues. GSH plays a critical role in detoxification, redox regulation, and immune function by maintaining the GSH:GSSG (oxidized glutathione) ratio, a key biomarker of oxidative stress . The sulfhydryl (-SH) group on its cysteine moiety enables nucleophilic conjugation with electrophilic toxins, such as reactive oxygen species (ROS) and xenobiotics, forming glutathione S-conjugates for subsequent excretion .
Properties
Molecular Formula |
C10H17N3O6S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m1/s1 |
InChI Key |
RWSXRVCMGQZWBV-PHDIDXHHSA-N |
Isomeric SMILES |
C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step route involving:
- Construction of the amino acid backbone with correct stereochemistry,
- Introduction of the sulfanylpropanoyl side chain via amide bond formation,
- Protection and deprotection steps to safeguard reactive groups (e.g., thiol, amino, and carboxyl),
- Final purification to isolate the target compound.
Detailed Synthetic Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of protected amino acid intermediate | Use of chiral starting materials such as L-cysteine derivatives; protection of amino and carboxyl groups with Boc or Fmoc groups | Ensures stereochemical control |
| 2 | Formation of amide bond linking the sulfanylpropanoyl moiety | Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) or DCC (dicyclohexylcarbodiimide) | Mild conditions to avoid racemization |
| 3 | Introduction of carboxymethylamino substituent | Reaction with glycine derivatives or carboxymethylating agents | Controlled pH to avoid side reactions |
| 4 | Deprotection of functional groups | Acidic or basic conditions depending on protecting groups | Final step before purification |
| 5 | Purification | High-performance liquid chromatography (HPLC), crystallization | Critical for removing impurities and diastereomers |
Reaction Conditions and Parameters
- Temperature: Typically maintained between 0°C to room temperature during coupling to minimize racemization.
- pH: Buffered conditions around neutral to slightly acidic to maintain stability of amino and thiol groups.
- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), and aqueous buffers.
- Reaction times: Vary from 1 hour to overnight depending on step and reagent reactivity.
Purification and Characterization
Purification is essential due to the compound’s stereochemical complexity and presence of multiple functional groups.
| Purification Method | Purpose | Typical Outcome |
|---|---|---|
| Reverse-phase HPLC | Separation of stereoisomers and impurities | >95% purity |
| Crystallization | Isolation of solid product | High yield, purity enhancement |
| Lyophilization | Removal of solvents | Stable powder form |
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation,
- Mass spectrometry (MS) for molecular weight verification,
- Optical rotation measurements to confirm stereochemistry,
- Elemental analysis for purity assessment.
Research Findings on Preparation Efficiency
- Studies indicate that the use of chiral auxiliaries or starting materials significantly improves stereoselectivity.
- Coupling agents like EDCI/HOBt reduce racemization compared to DCC alone.
- Protecting group strategies critically influence overall yield and purity.
- Optimization of pH and temperature during amide bond formation enhances reaction specificity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting Material | L-cysteine derivatives or chiral amino acids | Ensures correct stereochemistry |
| Coupling Agent | EDCI/HOBt or DCC | Facilitates amide bond formation |
| Protecting Groups | Boc, Fmoc for amino; t-butyl esters for carboxyl | Prevents side reactions |
| Temperature | 0°C to 25°C | Minimizes racemization |
| pH | 5.5 to 7.0 | Maintains functional group stability |
| Purification | Reverse-phase HPLC | Achieves >95% purity |
| Yield | Typically 40-70% overall | Dependent on step optimization |
Additional Notes
- The compound’s thiol group requires special attention to prevent oxidation during synthesis and storage.
- Solid salt forms (e.g., sodium or oxidized glutathione salts) have been developed to improve stability and handling.
- Patents describe methods for producing oxidized glutathione salts related to this compound, indicating industrial relevance and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the molecule.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amino acids, which can further be utilized in various applications.
Scientific Research Applications
Pharmacological Applications
The compound is studied for its potential therapeutic effects in various diseases:
- Antioxidant Properties : As a derivative of glutathione, it plays a crucial role in cellular defense against oxidative stress. Research indicates that it may help mitigate damage from reactive oxygen species (ROS) in conditions like neurodegenerative diseases and cancer .
- Detoxification : The compound aids in the detoxification processes within the liver, enhancing the conjugation of harmful substances for excretion .
Biochemical Studies
Research on this compound often focuses on its biochemical interactions:
- Enzyme Regulation : It has been shown to influence enzyme activity related to metabolic pathways, particularly those involving sulfur-containing compounds .
- Cell Signaling : The compound plays a role in intracellular signaling pathways, impacting cellular responses to stress and inflammation .
Clinical Research
Clinical studies have explored its efficacy in treating various conditions:
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential benefits in conditions like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
- Cardiovascular Health : There is evidence supporting its role in improving endothelial function and reducing cardiovascular risk factors through its antioxidant properties .
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study examined the effects of the compound on neuronal cells exposed to amyloid-beta peptides, which are known to induce oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and improved mitochondrial function, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Cardiovascular Benefits
In a randomized clinical trial involving patients with hypertension, supplementation with the compound led to significant reductions in blood pressure and improvements in endothelial function over a period of three months. These findings highlight its potential as a therapeutic agent for cardiovascular health .
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds

Key Findings :
- Darinaparsin (CHEBI:94295) replaces the sulfanyl group with a dimethylarsinothio moiety, conferring selective cytotoxicity in cancers but reducing antioxidant capacity compared to GSH .
- The hexylthio analog in leukotriene C4 synthase exhibits hydrophobic interactions critical for enzyme-substrate binding, unlike GSH’s polar sulfhydryl group .
Functional Analogs in Detoxification Pathways
Key Findings :
- GSTA1-1 catalyzes busulfan conjugation with GSH at a rate (7.95 µL/min/mg) 2–5× higher than GSTM1-1 or GSTP1-1 .
Peptidomimetics with Extended Backbones
The peptidomimetics MM02514408, FSHP_FB, and FSHP () retain GSH’s carboxymethylamino core but incorporate aromatic and hydroxylated side chains to enhance receptor specificity. For example:
- MM02514408 adds a dihydroxyphenylthio group, improving binding to follicle-stimulating hormone receptors (FSHR) for therapeutic targeting .
Data Tables
Table 1: Comparative Kinetic Parameters of GST Isoforms in Busulfan Conjugation
| GST Isoform | Vmax/KM (µL/min/mg) | Relative Activity (%) |
|---|---|---|
| GSTA1-1 | 7.95 | 100 |
| GSTM1-1 | 3.66 | 46 |
| GSTP1-1 | 1.43 | 18 |
Source: Purified human liver and placental GSTs
Table 2: Biliary Excretion of GSH Conjugates
| Compound | % Dose Excreted in Bile (8 hr) | Time to Peak (min) |
|---|---|---|
| Busulfan | 26% | 90 |
| 1,4-Diiodobutane | 21% | 30 |
Critical Analysis of Divergent Evidence
- Antioxidant Efficacy : While GSH supplementation in tortillas improved the GSH:GSSG ratio by 23% (), Darinaparsin’s arsenic moiety may paradoxically induce oxidative stress, limiting its therapeutic window .
- Enzyme Specificity: Despite GSTA1-1’s dominance in vitro (), in vivo busulfan clearance is normally distributed, suggesting non-GST pathways or isoform redundancy .
Biological Activity
(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid, a complex organic compound, exhibits significant biological activity due to its structural resemblance to naturally occurring amino acids. This article reviews its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, including amino, carboxylic acid, and thiol groups. Its molecular formula is with a molecular weight of 307.33 g/mol. The IUPAC name reflects its stereochemistry and functional complexity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis typically involves several steps, including the protection and deprotection of functional groups and the formation of peptide bonds. Common methods include:
- Solid-phase peptide synthesis (SPPS) : This method allows for the efficient assembly of the molecule with precise control over reaction conditions.
- Ugi multicomponent reaction : A versatile approach for generating peptidomimetics that can yield diverse derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with molecular targets, influencing their activity. Key pathways involved include:
- Signal transduction : Modulating cellular responses to external stimuli.
- Metabolic processes : Participating in crucial biochemical pathways that maintain cellular homeostasis.
Interaction Studies
Research indicates that this compound may interact with various biological targets, leading to implications in:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing signaling cascades in cells.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antioxidant Activity : The thiol group in the structure suggests potential antioxidant properties, which are critical for cellular protection against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain pathogens.
Comparative Analysis
The unique structure of this compound can be compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cysteine | Contains a thiol group | Directly involved in protein synthesis |
| Glutathione | Tripeptide with a thiol group | Acts as a major antioxidant in cells |
| Taurine | Contains a sulfonic acid group | Involved in bile salt formation |
The complexity of this compound allows for diverse biological activities that are not fully realized by simpler compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is optimal due to the compound’s peptidic backbone and disulfide-like linkages. For disulfide bond formation, use oxidative folding under controlled pH (e.g., 8.0–8.5) with glutathione redox buffers to ensure proper tertiary structure assembly . Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) to isolate ≥95% pure product .
Q. How should researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ or [M+Na]+ adducts) and 2D NMR (¹H-¹³C HSQC, COSY) to resolve stereochemistry and amino acid connectivity . For sulfanyl group confirmation, perform Ellman’s assay to quantify free thiols .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., MS vs. NMR) be resolved during characterization?
- Methodological Answer : Cross-validate results using complementary techniques:
- Mass discrepancies : Verify ionization efficiency (e.g., MALDI-TOF vs. ESI-MS) and check for adduct formation or matrix effects .
- NMR signal overlap : Employ deuterated solvents (D₂O or DMSO-d₆) and ¹H-¹⁵N HMBC to resolve amide proton ambiguities .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., cleavage at the sulfanyl or carboxymethylamino groups) .
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and quantify thiol oxidation using LC-MS/MS .
- Long-term storage : Test lyophilized vs. solution stability at -20°C and 4°C, assessing aggregation via dynamic light scattering (DLS) .
Q. How can researchers investigate the environmental fate and bioaccumulation potential of this compound?
- Methodological Answer :
- Partitioning studies : Measure logP (octanol-water) to predict hydrophobicity and bioaccumulation. Use shake-flask methods with HPLC quantification .
- Degradation pathways : Conduct microbial degradation assays (e.g., soil or water microcosms) under aerobic/anaerobic conditions, tracking metabolite formation via HRMS .
- Ecotoxicity : Use Daphnia magna or algal models to assess LC50/EC50 values, following OECD Test Guidelines 202/201 .
Data Analysis & Theoretical Frameworks
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases (e.g., caspases), focusing on sulfanyl and carboxymethylamino interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. membrane environments .
Q. How to address discrepancies in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to compare EC50 values, accounting for cell line-specific uptake efficiency (e.g., via LC-MS intracellular quantification) .
- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify off-target effects (e.g., oxidative stress pathways) confounding activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

